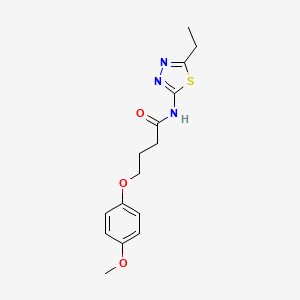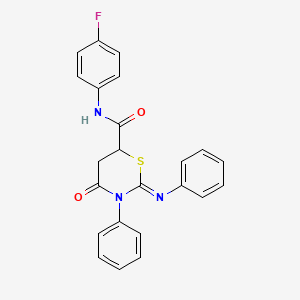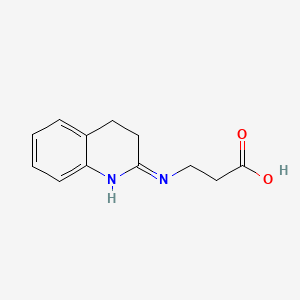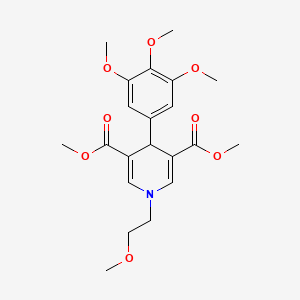![molecular formula C25H18IN3O B11621417 2-[(E)-2-(1H-indol-3-yl)ethenyl]-6-iodo-3-(2-methylphenyl)quinazolin-4(3H)-one](/img/structure/B11621417.png)
2-[(E)-2-(1H-indol-3-yl)ethenyl]-6-iodo-3-(2-methylphenyl)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(E)-2-(1H-indol-3-il)etenil]-6-yodo-3-(2-metilfenil)quinazolin-4(3H)-ona es un compuesto orgánico complejo que pertenece a la clase de los derivados de quinazolinona. Este compuesto se caracteriza por la presencia de una porción de indol, un átomo de yodo y un núcleo de quinazolinona. Ha despertado un interés significativo en la comunidad científica debido a sus potenciales actividades biológicas y aplicaciones en diversos campos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-[(E)-2-(1H-indol-3-il)etenil]-6-yodo-3-(2-metilfenil)quinazolin-4(3H)-ona normalmente implica múltiples pasos. Un enfoque común es la condensación de 2-aminobenzamida con un aldehído adecuado para formar el núcleo de quinazolinona.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de la ruta sintética para mejorar el rendimiento y la pureza. Esto podría incluir el uso de reactores de flujo continuo, técnicas de purificación avanzadas y condiciones de reacción escalables para satisfacer las demandas de la producción a gran escala.
Análisis De Reacciones Químicas
Tipos de reacciones
2-[(E)-2-(1H-indol-3-il)etenil]-6-yodo-3-(2-metilfenil)quinazolin-4(3H)-ona experimenta diversas reacciones químicas, entre ellas:
Oxidación: La porción de indol se puede oxidar para formar los correspondientes derivados de oxindol.
Reducción: El núcleo de quinazolinona se puede reducir para formar derivados de dihidroquinazolinona.
Sustitución: El átomo de yodo se puede sustituir por otros grupos funcionales mediante reacciones de sustitución nucleófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH4) y el hidruro de litio y aluminio (LiAlH4) se utilizan a menudo.
Sustitución: Los nucleófilos como los tioles, las aminas y los alcóxidos se pueden utilizar para reemplazar el átomo de yodo.
Productos principales
Los productos principales formados a partir de estas reacciones incluyen derivados de oxindol, derivados de dihidroquinazolinona y diversos compuestos de quinazolinona sustituidos .
Aplicaciones Científicas De Investigación
2-[(E)-2-(1H-indol-3-il)etenil]-6-yodo-3-(2-metilfenil)quinazolin-4(3H)-ona tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como ligando en química de coordinación.
Medicina: Ha mostrado promesa en el tratamiento de infecciones bacterianas y ciertos tipos de cáncer.
Mecanismo De Acción
El mecanismo de acción de 2-[(E)-2-(1H-indol-3-il)etenil]-6-yodo-3-(2-metilfenil)quinazolin-4(3H)-ona implica su interacción con dianas moleculares específicas. El compuesto se une a enzimas y receptores, inhibiendo su actividad y dando lugar a los efectos biológicos deseados. Por ejemplo, puede inhibir el crecimiento de células cancerosas al interferir con las vías de división celular o inducir apoptosis en células bacterianas al interrumpir sus membranas celulares .
Comparación Con Compuestos Similares
Compuestos similares
2-(1H-indol-3-il)quinazolin-4(3H)-ona: Carece del átomo de yodo y del grupo 2-metilfenilo.
6-Yodo-2-(1H-indol-3-il)quinazolin-4(3H)-ona: Carece del grupo 2-metilfenilo.
2-(1H-indol-3-il)etenilquinazolin-4(3H)-ona: Carece del átomo de yodo y del grupo 2-metilfenilo.
Unicidad
La presencia del átomo de yodo y del grupo 2-metilfenilo en 2-[(E)-2-(1H-indol-3-il)etenil]-6-yodo-3-(2-metilfenil)quinazolin-4(3H)-ona confiere propiedades químicas y biológicas únicas al compuesto. Estas características estructurales mejoran su reactividad y su potencial como agente terapéutico .
Propiedades
Fórmula molecular |
C25H18IN3O |
|---|---|
Peso molecular |
503.3 g/mol |
Nombre IUPAC |
2-[(E)-2-(1H-indol-3-yl)ethenyl]-6-iodo-3-(2-methylphenyl)quinazolin-4-one |
InChI |
InChI=1S/C25H18IN3O/c1-16-6-2-5-9-23(16)29-24(28-22-12-11-18(26)14-20(22)25(29)30)13-10-17-15-27-21-8-4-3-7-19(17)21/h2-15,27H,1H3/b13-10+ |
Clave InChI |
OTYFRBJXHKMLDF-JLHYYAGUSA-N |
SMILES isomérico |
CC1=CC=CC=C1N2C(=NC3=C(C2=O)C=C(C=C3)I)/C=C/C4=CNC5=CC=CC=C54 |
SMILES canónico |
CC1=CC=CC=C1N2C(=NC3=C(C2=O)C=C(C=C3)I)C=CC4=CNC5=CC=CC=C54 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Bromo-4-{[(4E)-3,5-dioxo-1-phenylpyrazolidin-4-ylidene]methyl}-6-methoxyphenyl adamantane-1-carboxylate](/img/structure/B11621335.png)

![Ethyl 4-{[4-(diethylamino)phenyl]amino}-8-methylquinoline-3-carboxylate](/img/structure/B11621340.png)
![N-cyclohexyl-6-imino-7-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11621346.png)

![N-[4-(acetylamino)phenyl]-2-({4-[4-(benzyloxy)phenyl]-3-cyano-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl}sulfanyl)acetamide](/img/structure/B11621364.png)

![2-Ethyl-1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11621380.png)
![ethyl 7-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11621381.png)
![4,6-Bis[(5-chloro-2-methylphenyl)amino]-1,3,5-triazin-2-yl diethylcarbamodithioate](/img/structure/B11621399.png)
![dimethyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11621409.png)
![dimethyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11621412.png)
![Diisopropyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11621420.png)

